molecular formula C6H9NO2 B040406 N-[1-(furan-2-yl)ethyl]hydroxylamine CAS No. 123606-36-0

N-[1-(furan-2-yl)ethyl]hydroxylamine

Cat. No.: B040406
CAS No.: 123606-36-0
M. Wt: 127.14 g/mol
InChI Key: YZFFDDLGEYKSJI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]hydroxylamine: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group that is further bonded to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]hydroxylamine typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(furan-2-yl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • N,N-Diethylhydroxylamine
  • N,N-Dimethylhydroxylamine
  • 3-(Aminomethyl)furan hydrochloride

Comparison:

Biological Activity

N-[1-(furan-2-yl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from recent studies and literature.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of furan derivatives with hydroxylamine. The structure features a furan ring, which is known for its diverse biological properties, combined with an ethyl group and a hydroxylamine functional group. This unique structure may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit significant antimicrobial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains:

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0195E. coli
This compound0.0048Bacillus mycoides
This compound0.039C. albicans

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of furan derivatives has also been documented extensively. In a recent study, various furan derivatives were tested against multiple cancer cell lines:

CompoundCell LineIC50 (nM)
This compoundHeLa24
This compoundMolt4/C822

These results indicate that the compound exhibits promising growth inhibition against cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of furan-based compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed complete inhibition of E. coli within 8 hours, suggesting rapid action against bacterial infections.
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that the compound selectively inhibited cancer cell proliferation while exhibiting low toxicity to normal cells.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Pharmacological Properties

The pharmacological properties of this compound include:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial resistance.

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFFDDLGEYKSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587641
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123606-36-0
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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